![molecular formula C7H4ClN3 B2912194 8-Chloropyrido[2,3-b]pyrazine CAS No. 1392428-92-0](/img/structure/B2912194.png)
8-Chloropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 and its IUPAC name is 8-chloropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 8-Chloropyrido[2,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis
The molecular structure of 8-Chloropyrido[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . The InChI key for this compound is JVLXOXUSFFORHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Chloropyrido[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Materials
- Application : 8-Chloropyrido[2,3-b]pyrazine serves as a fluorescent core in full-color emitting materials for high-performance OLEDs . By fine-tuning its band gap, it exhibits emissions spanning the entire visible region from blue to red. OLEDs based on this compound achieve high external quantum efficiencies (EQEs) of up to 20.0% for yellow emission and 15.4% for orange emission.
Medicinal Chemistry and Drug Development
- Application : Pyrrolopyrazine derivatives, including 8-Chloropyrido[2,3-b]pyrazine, are promising candidates for medicinal applications. Researchers explore their potential as kinase inhibitors, antiviral agents, and more .
Biological Activities
- Application : These compounds exhibit diverse biological activities. For instance, they selectively inhibit PI3K isozymes and have potential for treating myocardial infarction. Additionally, they are explored as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of fluorescent materials for high-performance oleds , suggesting it may interact with specific light-emitting molecules.
Mode of Action
In the context of OLEDs, it’s likely that the compound interacts with other molecules to emit light of various colors
Biochemical Pathways
As a component in OLEDs, it may play a role in the electron transport chain that leads to light emission . The downstream effects would be the generation of light of specific wavelengths.
Pharmacokinetics
Some properties like gi absorption, bbb permeability, and lipophilicity have been predicted . These properties can impact the bioavailability of the compound, influencing its effectiveness and potential applications.
Result of Action
In the context of OLEDs, the result of its action would be the emission of light of specific colors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Chloropyrido[2,3-b]pyrazine . For instance, in OLEDs, factors such as temperature, voltage, and the presence of other compounds can affect its light-emitting properties .
Safety and Hazards
properties
IUPAC Name |
8-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXOXUSFFORHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloropyrido[2,3-b]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.